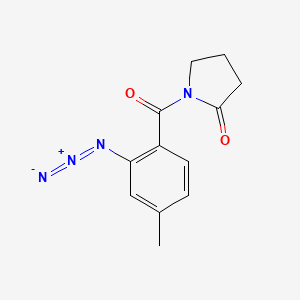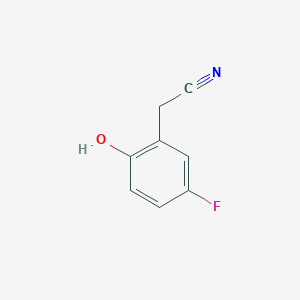![molecular formula C22H23N4+ B15160024 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium CAS No. 666251-14-5](/img/structure/B15160024.png)
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is a complex organic compound that belongs to the phenazinium family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group attached to a phenazinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium typically involves the oxidative cyclization of o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline using potassium permanganate as an oxidant . The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and consistent quality. The process involves strict control of reaction parameters to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Reduction: Hydrogenation using metal catalysts can be employed for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenazinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but differs in overall structure.
5-Amino-1,3-dimethylpyrazole: Contains an amino group and a dimethyl group but has a pyrazole core.
N,N-Dimethyl-1,3-diaminopropane: Similar in having dimethyl and amino groups but differs in the backbone structure.
Uniqueness
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is unique due to its phenazinium core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
666251-14-5 |
|---|---|
Molekularformel |
C22H23N4+ |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
10-[3-(dimethylamino)phenyl]-1,3-dimethylphenazin-10-ium-2-amine |
InChI |
InChI=1S/C22H22N4/c1-14-12-19-22(15(2)21(14)23)26(20-11-6-5-10-18(20)24-19)17-9-7-8-16(13-17)25(3)4/h5-13,23H,1-4H3/p+1 |
InChI-Schlüssel |
KKVDOZNLQCLGJB-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC2=NC3=CC=CC=C3[N+](=C2C(=C1N)C)C4=CC(=CC=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
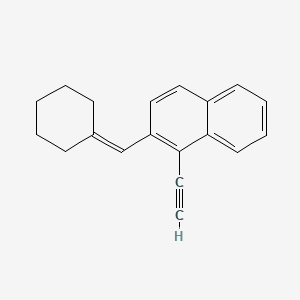
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
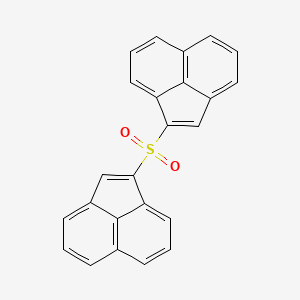
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
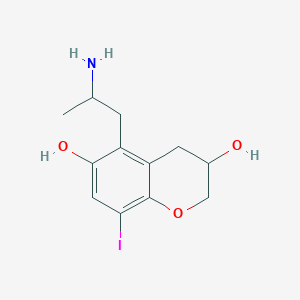
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
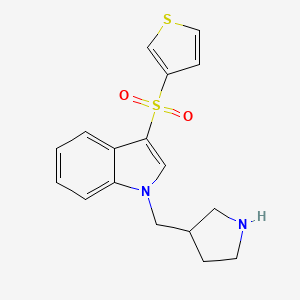
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
